2-Bromo-4-fluoro-6-(trifluoromethyl)aniline
Overview
Description
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4BrF4N and its molecular weight is 258.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nonlinear Optical Materials
In the field of nonlinear optical (NLO) materials, derivatives of aniline, including those with fluoro and trifluoromethyl groups, are studied for their vibrational spectra and molecular structures. These studies are important for understanding the interaction of light with materials and for designing new optical devices. For instance, Revathi et al. (2017) analyzed the vibrational spectra of various substituted anilines, including those with bromo and trifluoromethyl groups, using experimental and theoretical methods (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Synthesis of Isatin Derivatives
The preparation of isatin derivatives involves the use of substituted anilines. Mao Zhenmin (2008) synthesized a series of isatin derivatives, including those with fluoro, chloro, bromo, and trifluoromethyl groups, from m-substituted aniline (Zhenmin, 2008).
Ruthenium-Catalyzed Reactions
Ruthenium(II)-catalyzed reactions involving substituted anilines like 2-fluoro-5-(trifluoromethyl)aniline are significant for synthesizing various chemical structures. Wu et al. (2021) explored the use of these anilines in direct ortho-C-H imidation of benzaldehydes, leading to the synthesis of quinazoline and fused isoindolinone scaffolds (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021).
Photocatalytic Reactions
Kong et al. (2017) developed a method for the preparation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes using anilines and BrCF2CF2Br, demonstrating the potential of anilines in photocatalytic reactions (Kong, Jiang, Huang, Lou, Li, & He, 2017).
Crystal Structure Analysis
The study of crystal structures involving substituted anilines can be crucial for materials science and pharmaceutical research. Hajiashrafi et al. (2015) synthesized new coordination polymers containing 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline ligands and analyzed their crystal structures (Hajiashrafi, Morsali, & Kubicki, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-4-fluoro-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYCOVZULSPPPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426945 | |
Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875664-27-0 | |
Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875664-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 875664-27-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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